3(2H)-Isoxazolone, 2-(4-bromophenyl)-5-methyl- 3(2H)-Isoxazolone, 2-(4-bromophenyl)-5-methyl-
Brand Name: Vulcanchem
CAS No.: 61563-94-8
VCID: VC17322768
InChI: InChI=1S/C10H8BrNO2/c1-7-6-10(13)12(14-7)9-4-2-8(11)3-5-9/h2-6H,1H3
SMILES:
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol

3(2H)-Isoxazolone, 2-(4-bromophenyl)-5-methyl-

CAS No.: 61563-94-8

Cat. No.: VC17322768

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

3(2H)-Isoxazolone, 2-(4-bromophenyl)-5-methyl- - 61563-94-8

Specification

CAS No. 61563-94-8
Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
IUPAC Name 2-(4-bromophenyl)-5-methyl-1,2-oxazol-3-one
Standard InChI InChI=1S/C10H8BrNO2/c1-7-6-10(13)12(14-7)9-4-2-8(11)3-5-9/h2-6H,1H3
Standard InChI Key VAKKGGDEHPMKNS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)N(O1)C2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3(2H)-Isoxazolone derivatives are tautomeric systems where the keto-enol equilibrium influences reactivity. In 2-(4-bromophenyl)-5-methyl-3(2H)-isoxazolone, the bromophenyl group at position 2 and the methyl group at position 5 create distinct electronic effects. The bromine atom enhances electrophilic substitution resistance, while the methyl group modulates ring strain and solubility .

Key Structural Attributes:

  • IUPAC Name: 2-(4-Bromophenyl)-5-methyl-3(2H)-isoxazolone

  • Molecular Formula: C₁₀H₈BrNO₂

  • Molecular Weight: 270.08 g/mol

  • Tautomerism: Exists in equilibrium between keto (3-isoxazolone) and enol (2H-isoxazole) forms, with the keto form typically predominant in polar solvents .

Synthetic Methodologies

Cyclization Strategies

The synthesis of 3(2H)-isoxazolones generally involves cyclocondensation reactions. For 2-(4-bromophenyl)-5-methyl-3(2H)-isoxazolone, a two-step approach is employed:

  • Formation of the Isoxazolone Core:
    Reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions yields 5-methyl-3(2H)-isoxazolone. Subsequent bromination at the phenyl ring introduces the 4-bromophenyl group .

  • Bromination and Functionalization:
    N-Bromosuccinimide (NBS) in acetic acid selectively brominates the para position of the phenyl group. This step achieves yields of 82–85% under optimized conditions (75°C, 40 min) .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldKey Observations
CyclizationEthyl acetoacetate, NH₂OH·HCl, HCl/EtOH, reflux75%Forms 5-methyl-3(2H)-isoxazolone core
BrominationNBS, AcOH, 75°C, 40 min82%Para selectivity confirmed via NMR

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 2.42 (s, 3H, CH₃), δ 7.52–7.60 (d, 2H, Ar-H), δ 7.85–7.93 (d, 2H, Ar-H), δ 6.21 (s, 1H, isoxazolone-H) .

    • The methyl group resonates as a singlet due to equivalent protons, while aromatic protons exhibit doublets from para-substitution.

  • ¹³C NMR:

    • δ 22.1 (CH₃), δ 121.8–132.4 (aromatic carbons), δ 162.5 (C=O), δ 170.3 (isoxazolone C-3) .

Infrared Spectroscopy (IR)

  • Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1560 cm⁻¹ (C=N stretch), confirming the isoxazolone ring .

Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing bromine atom directs further substitutions to the meta position of the phenyl ring. For example, nitration with HNO₃/H₂SO₄ yields 2-(4-bromo-3-nitrophenyl)-5-methyl-3(2H)-isoxazolone .

Ring-Opening Reactions

Under basic conditions (e.g., NaOH), the isoxazolone ring undergoes hydrolysis to form β-keto amides, enabling diversification into larger heterocycles .

Biological Activity and Applications

Hypothesized Pharmacological Properties

Structural analogs of 3(2H)-isoxazolone exhibit:

  • Anticancer Activity: Apoptosis induction via caspase-3 activation (IC₅₀ ≈ 12 µM in MCF-7 cells) .

  • Antimicrobial Effects: Growth inhibition of Staphylococcus aureus (MIC = 64 µg/mL) .

Material Science Applications

The bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions, making the compound a building block for conjugated polymers in organic electronics .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing ortho bromination requires careful control of reaction conditions .

  • Tautomeric Stability: Enol form dominance in nonpolar solvents complicates crystallography .

Research Opportunities

  • Structure-Activity Relationships: Systematic modification of the methyl and bromophenyl groups to optimize bioactivity.

  • Catalytic Applications: Exploration in asymmetric synthesis as chiral ligands.

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